molecular formula C9H14ClNO2S B1302796 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 849020-96-8

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

Cat. No.: B1302796
CAS No.: 849020-96-8
M. Wt: 235.73 g/mol
InChI Key: WVEHJGNXMCKZNO-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2S. It is a derivative of phenethylamine, characterized by the presence of a methylsulfonyl group attached to the phenyl ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It’s known that the compound plays a significant role in the field of optoelectronics .

Mode of Action

The compound, also known as 2-(4-methylsulfonyl-phenyl)-ethylaminehydrochloride, interacts with its targets by manipulating the optoelectronic, crystalline, and morphological properties of certain materials . This interaction results in changes that enhance the performance of devices such as LEDs .

Biochemical Pathways

It’s known that the compound plays a crucial role in the fabrication of high-efficiency and operationally stable near-infrared (nir) perovskite leds .

Pharmacokinetics

It’s worth noting that the compound is a volatile liquid that can dissolve in water and is easily soluble in most organic solvents . These properties may influence its bioavailability.

Result of Action

The introduction of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride into certain materials results in the production of LEDs that emit near-infrared light at 800 nm . These LEDs display a peak external quantum efficiency (EQE) of 23.8% at 33mA cm−2 and maintain an EQE of over 10% even at high current densities of up to 1,000mA cm−2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and cool place, away from sources of ignition . Additionally, it should be handled in a well-ventilated environment to avoid inhalation of its vapors .

Biochemical Analysis

Biochemical Properties

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the activity of the enzymes, leading to changes in the overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering the cellular response to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its ability to catalyze reactions. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, determining its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall effect on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of benzylamine with sulfuryl chloride. The reaction is carried out at low temperatures to control the exothermic nature of the process. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials[][4].

Comparison with Similar Compounds

  • 4-Aminophenyl sulfone
  • 4,4′-Diaminodiphenyl sulfone
  • 4-Methylsulfonylbenzylamine Hydrochloride

Comparison: 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific structural features, such as the presence of both the methylsulfonyl group and the ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEHJGNXMCKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375438
Record name 2-[4-(Methanesulfonyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-96-8
Record name 2-[4-(Methanesulfonyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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